m-Cresol compd. with p-cresol (2:1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

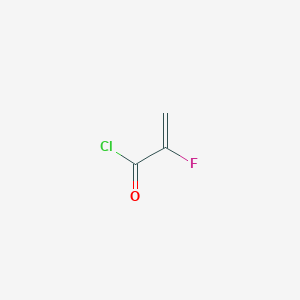

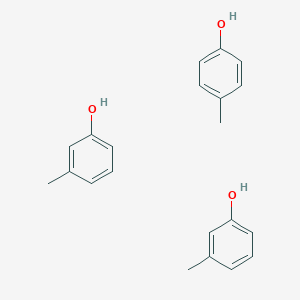

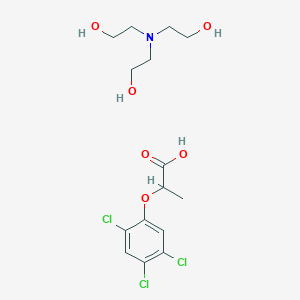

M-Cresol compd. with p-cresol (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a mixture of two different types of cresols, which are organic compounds that have a phenol group attached to a methyl group. The m-cresol compd. with p-cresol (2:1) compound has been synthesized using various methods, and has been extensively studied for its potential applications in different fields.

Applications De Recherche Scientifique

Electrochemical Incineration

m-Cresol, along with its isomers, has been studied for electrochemical incineration. A study using a boron-doped diamond (BDD) anode showed effective degradation of m-cresol in aqueous solutions, leading to overall mineralization. This research highlights the potential of electrochemical processes for treating cresol-containing wastewater (Flox et al., 2009).

Mosquito Behavior Influence

In the field of entomology, research has shown that m-cresol, in the presence of p-cresol, acts as a deterrent for the oviposition of Aedes aegypti mosquitoes. This finding suggests potential applications in controlling mosquito breeding and associated diseases (Afify & Galizia, 2014).

Fenton Oxidation Process

The Fenton oxidation process has been utilized for treating wastewater containing cresols, including m-cresol. This method demonstrates high degradation efficiency, suggesting its effectiveness in industrial wastewater treatment (Kavitha & Palanivelu, 2005).

Hydrodeoxygenation Catalysts

Studies on hydrodeoxygenation of m-cresol have explored the role of different catalysts. Research on Pd catalysts supported on SiO2 and ZrO2 shows significant selectivity variations in the hydrodeoxygenation process, indicating the potential for tailored catalyst design for specific chemical reactions (de Souza et al., 2014).

Environmental and Biological Impact

Studies have been conducted on the interaction of m-cresol with biological systems and the environment. One research highlights m-cresol's ability to influence lipid bilayers in membrane models and living neurons, which is crucial in understanding its effects in pharmaceutical formulations (Paiva et al., 2016).

Propriétés

Numéro CAS |

15831-10-4 |

|---|---|

Nom du produit |

m-Cresol compd. with p-cresol (2:1) |

Formule moléculaire |

C7H8O CH3C6H4OH C7H8O |

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

3-methylphenol;4-methylphenol |

InChI |

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3 |

Clé InChI |

RLSSMJSEOOYNOY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

SMILES canonique |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

Point d'ébullition |

397 °F at 760 mm Hg (NTP, 1992) 202.2 °C 202 °C 397°F |

Color/Form |

Colorless, yellowish liquid Colorless to yellow liquid [Note: A solid below 54 degrees F]. Colorless, yellowish or pinkish liquid |

Densité |

1.0336 at 68 °F (USCG, 1999) d224 1.04 1.034 at 20 °C/4 °C Relative density (water = 1): 1.03 1.028-1.033 1.03 |

Point d'éclair |

187 °F (NTP, 1992) 187 °F (86 °C) (Closed cup) 86 °C (187 °F) - closed cup 86 °C 187°F |

melting_point |

52.7 °F (NTP, 1992) 11.8 °C Mp 11-12 ° 12.2 °C 11.8°C 11-12 °C 54°F |

Autres numéros CAS |

108-39-4 |

Description physique |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.] |

Pictogrammes |

Corrosive; Acute Toxic |

Numéros CAS associés |

3019-89-4 (hydrochloride salt) |

Durée de conservation |

Crystals or liquid darken with exposure to air and light. Stable under recommended storage conditions. |

Solubilité |

10 to 50 mg/mL at 68° F (NTP, 1992) 22700 mg/L (at 25 °C) 0.21 M 22.7 mg/mL at 25 °C In water, 2.22X10+4 mg/L at 25 °C Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether Miscible with acetone, benzene, carbon tetrachloride Soluble in vegetable oils, glycerin and dilute alkai Solubility in water, g/100ml at 20 °C: 2.4 (moderate) slightly soluble in water; soluble in oils miscible (in ethanol) 2% |

Synonymes |

3-cresol 3-cresol, calcium salt(1:2) 3-cresol, sodium salt 3-methylphenol m-cresol meta-cresol metacresol |

Densité de vapeur |

3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 |

Pression de vapeur |

0.04 mm Hg at 68 °F ; 1 mm Hg at 126° F (NTP, 1992) 0.11 mmHg 0.11 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13 (77°F): 0.14 mmHg |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)